6-methoxy-2-phenyl-1H-indole
Overview
Description
6-methoxy-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including 6-methoxy-2-phenyl-1H-indole, is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 6-methoxyphenylhydrazine and a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale reactions. This includes using catalysts to increase yield and purity, as well as employing continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce halogens or nitro groups to the indole ring .
Scientific Research Applications
6-methoxy-2-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, inhibiting their activity and leading to therapeutic effects. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its broad range of biological activities.
2-phenylindole: Similar structure but lacks the methoxy group, which can affect its chemical properties and biological activities.
6-methoxyindole: Similar structure but lacks the phenyl group, which can influence its reactivity and applications.
Uniqueness
6-methoxy-2-phenyl-1H-indole is unique due to the presence of both a methoxy group and a phenyl group on the indole ring. This combination enhances its chemical stability and potential for diverse biological activities .
Properties
IUPAC Name |
6-methoxy-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-13-8-7-12-9-14(16-15(12)10-13)11-5-3-2-4-6-11/h2-10,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHJFKZSFKVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444389 | |
Record name | 6-methoxy-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57826-36-5 | |
Record name | 6-methoxy-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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